molecular formula C14H23N3O2 B2802047 N-[1-(HYDRAZINECARBONYL)ETHYL]ADAMANTANE-1-CARBOXAMIDE CAS No. 1396987-66-8

N-[1-(HYDRAZINECARBONYL)ETHYL]ADAMANTANE-1-CARBOXAMIDE

Cat. No.: B2802047
CAS No.: 1396987-66-8
M. Wt: 265.357
InChI Key: YHQMTTIZEZVLEN-UHFFFAOYSA-N
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Description

N-[1-(HYDRAZINECARBONYL)ETHYL]ADAMANTANE-1-CARBOXAMIDE is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties and have diverse applications in medicinal chemistry, catalyst development, and nanomaterials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(HYDRAZINECARBONYL)ETHYL]ADAMANTANE-1-CARBOXAMIDE typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, which converts diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as carbonyl groups . The reaction conditions often involve the use of radical initiators and specific catalysts to achieve the desired substitution patterns.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(HYDRAZINECARBONYL)ETHYL]ADAMANTANE-1-CARBOXAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like hydrogen gas, and nucleophiles such as amines. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions may produce various substituted adamantane derivatives .

Mechanism of Action

The mechanism by which N-[1-(HYDRAZINECARBONYL)ETHYL]ADAMANTANE-1-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the desired biological or chemical effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(HYDRAZINECARBONYL)ETHYL]ADAMANTANE-1-CARBOXAMIDE include other adamantane derivatives such as:

Uniqueness

Its hydrazinecarbonyl and carboxamide groups allow for diverse chemical transformations and interactions, making it a valuable compound in various scientific fields .

Properties

IUPAC Name

N-(1-hydrazinyl-1-oxopropan-2-yl)adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-8(12(18)17-15)16-13(19)14-5-9-2-10(6-14)4-11(3-9)7-14/h8-11H,2-7,15H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQMTTIZEZVLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)NC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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